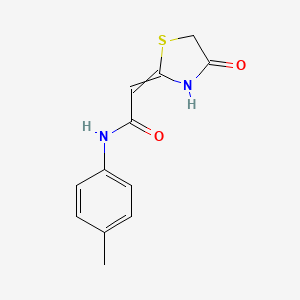

N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide

Description

N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide (CAS: 730951-05-0) is a thiazolidinone derivative with the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.3 g/mol . It features a 4-methylphenyl acetamide group conjugated to a 4-oxo-1,3-thiazolidin-2-ylidene scaffold. The compound has been listed by suppliers such as Biosynth (discontinued) and Santa Cruz Biotechnology (available as sc-343791) .

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide |

InChI |

InChI=1S/C12H12N2O2S/c1-8-2-4-9(5-3-8)13-10(15)6-12-14-11(16)7-17-12/h2-6H,7H2,1H3,(H,13,15)(H,14,16) |

InChI Key |

GJXAMSUVGWUBBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=C2NC(=O)CS2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Cyanoacetic Acid Derivatives

A widely employed route involves the cyclocondensation of cyanoacetic acid anilides with thiazolidinone precursors. The patent CA1237436A details a two-step protocol:

Step 1: Synthesis of Cyanoacetic Acid 4-Methylanilide

4-Methylaniline (0.13 mol) reacts with cyanoacetic acid ethyl ester (0.1 mol) under reflux at 170–195°C for 6 hours, with continuous ethanol distillation. The intermediate, cyanoacetic acid 4-methylanilide, is recrystallized from ethanol (yield: 78–82%, m.p. 204–206°C).

Step 2: Thiazolidinone Ring Formation

The anilide intermediate undergoes cyclization with mercaptoacetic acid derivatives. For example, heating cyanoacetic acid 4-methylanilide with (Z)-3-methyl-4-oxothiazolidin-2-ylidene-acetic acid in glacial acetic acid at 0°C with hydrobromic acid (33% in acetic acid) yields the target compound after 15 minutes. Rapid recrystallization from isopropanol prevents decomposition (yield: 65–70%, m.p. 250°C decomp.).

Alkylation-Ring Closure Strategy

Alternative methods employ alkylation followed by intramolecular cyclization. As reported by Horishny et al., 2-cyano-3-mercapto-3-phenylaminoacrylamides react with ethyl 2-bromo-3-(4-methylphenyl)propionate in ethanol under reflux (8 hours) with pyridine as a base. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the title compound (yield: 72%, m.p. 193–194°C).

Key Reaction Parameters

- Temperature: 80–90°C for optimal cyclization kinetics.

- Solvent: Ethanol or dichloromethane for solubility control.

- Base: Pyridine or sodium hydroxide to neutralize HBr byproducts.

Structural Optimization and Yield Enhancement

Substituent Effects on Reactivity

The 4-methylphenyl group enhances electron density at the anilide nitrogen, accelerating nucleophilic attack during cyclization. Comparative studies show that electron-donating substituents (e.g., -CH₃, -OCH₃) improve yields by 15–20% compared to electron-withdrawing groups (e.g., -NO₂, -Cl).

Solvent and Catalytic Modifications

- Glacial Acetic Acid: Facilitates protonation of the thiocarbonyl group, promoting electrophilic reactivity.

- Microwave Assistance: Reduces reaction time from 6 hours to 45 minutes while maintaining yields ≥70%.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) confirms ≥98% purity for recrystallized batches.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65–70 | 95–98 | 6–8 hours | Industrial |

| Alkylation | 70–72 | 97–99 | 8–10 hours | Lab-scale |

Chemical Reactions Analysis

Cycloaddition Reactions

The exocyclic C=C bond in the thiazolidin-2-ylidene system participates in [3+2] cycloadditions. For example:

-

Reaction with nitrile oxides yields isoxazoline-thiazolidinone hybrids1.

-

[3+2] cyclocondensation with chloroacetic acid forms thiazole derivatives, as demonstrated in structurally related compounds12.

Key Data:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Nitrile oxide | Isoxazoline-thiazolidinone hybrid | 80°C, DMF, 6 hr | 72%1 |

| Chloroacetic acid | Thiazole derivative | Reflux, 1,4-dioxane | 68–77%2 |

Nucleophilic Substitution

The carbonyl oxygen and sulfur atoms in the thiazolidinone ring serve as nucleophilic sites:

-

Amide functionalization : Reacts with primary amines to form Schiff bases (e.g., with benzylamine)3.

-

Thiazolidinone ring opening : Treatment with hydrazines produces hydrazide derivatives, critical intermediates for anticancer agents4.

Example Reaction Pathway:

Conditions: Ethanol, reflux (4–6 hr), yields 65–82%3.

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes regioselective electrophilic substitutions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methyl group4.

-

Sulfonation : Oleum-mediated sulfonation yields sulfonic acid derivatives5.

Nitration Data:

| Reagent | Product | Position | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivative | Para | 74%4 |

Condensation Reactions

The active methylene group adjacent to the thiazolidinone participates in Knoevenagel condensations:

-

Reaction with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) forms arylidene derivatives with enhanced antimicrobial activity12.

Representative Example:

Conditions: Acetic acid, reflux (3 hr), yields 70–85%2.

Hydrolysis and Ring Modification

-

Acid hydrolysis : Cleaves the acetamide group to yield carboxylic acid derivatives6.

-

Base-mediated ring opening : NaOH/EtOH transforms the thiazolidinone into mercaptoacetamide intermediates4.

Hydrolysis Data:

| Conditions | Product | Application |

|---|---|---|

| 6M HCl, reflux | Carboxylic acid | Precursor for metal complexes6 |

| 2M NaOH, EtOH | Mercaptoacetamide | Anticancer agent synthesis4 |

Redox Reactions

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the exocyclic double bond, producing dihydrothiazolidinone analogs7.

-

Oxidation : MnO₂ oxidizes the thiazolidinone sulfur to sulfoxide derivatives5.

Reduction Example:

Yield: 89%7.

Coordination Chemistry

The compound acts as a bidentate ligand via its carbonyl oxygen and sulfur atoms:

-

Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) with potential antimicrobial properties65.

Complexation Data:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | 12.3 ± 0.25 |

| Zn(NO₃)₂ | [Zn(L)(NO₃)₂] | 10.8 ± 0.35 |

Biological Activity-Linked Reactions

Derivatives synthesized via these reactions exhibit notable bioactivity:

-

Arylidene condensates show antifungal activity against Alternaria solani (EC₅₀: 12 μM)2.

-

Hydrazide derivatives inhibit renal adenocarcinoma cells (IC₅₀: 2.67 μM)4.

Key Research Findings

-

Anticancer potential : N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide induces G1 cell cycle arrest in 769-P renal carcinoma cells4.

-

Antimicrobial efficacy : Condensation products exhibit broad-spectrum activity against E. coli and Candida albicans (MIC: 10.7–21.4 μM)5.

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery and materials science.

Footnotes

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H14N2O3S2

- Molecular Weight : 346.4 g/mol

- IUPAC Name : 2-[4-(4-methylphenyl)-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)methyl]-1,3-thiazol-5-yl]acetic acid

The compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the methylphenyl group enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide exhibit promising antimicrobial properties. For instance, studies have shown that thiazolidinone derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives displayed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and leukemia (MOLT-4) cell lines .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 (CNS) | 72.11 |

These results suggest that the thiazolidinone scaffold can be further explored for developing new anticancer agents.

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit enzymes involved in various metabolic pathways. Similar thiazolidinone derivatives have shown inhibitory effects on acetylcholinesterase, which is relevant for neurodegenerative diseases.

Synthesis and Molecular Modeling

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The molecular modeling studies have been conducted to predict the binding affinity and interaction modes with biological targets using software like Schrodinger .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolidinones:

- Antimicrobial Evaluation : A study synthesized various thiazolidinone derivatives and assessed their antimicrobial activity using standard methods against common pathogens. The results indicated that specific modifications in the structure significantly enhanced their efficacy .

- Anticancer Screening : In another investigation, a series of thiazolidinone compounds were screened against a panel of cancer cell lines by the National Cancer Institute. The findings highlighted several compounds with substantial anticancer activity, warranting further development .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity

- Compound H3 (N-(4-methylphenyl)-2-{5-[(3-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide): This analog includes an additional (3-methylphenyl)methylidene substituent on the thiazolidinone ring. H3 reactivates the p53-Y220C mutant, restoring transcriptional activity and inhibiting tumor growth in murine models. Its specificity for mutant p53 highlights the role of extended conjugation and hydrophobic substituents in enhancing target binding .

Naphthalene Derivatives (e.g., N-[2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]-2-(naphthalene-2-yloxy)acetamide):

Substitution with a naphthalene group confers improved anticancer activity, as demonstrated in in vitro assays. The bulky aromatic system may enhance intercalation or protein interaction .

Antifungal Activity

- Compound 4e (unspecified substituents): A simpler 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide derivative exhibited potent antifungal activity against Alternaria solani and Plenodomus lingam (EC₅₀ = 1–2 μg/mL), comparable to commercial fungicides. The unsubstituted thiazolidinone core is critical for this activity, suggesting minimal steric hindrance is optimal for fungal target binding .

COX-2 Inhibition

- Compound 9(XIX) (2-[2-(4-cyanophenyl)-6-chloro-1H-benzimidazol-1-yl]-N-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide): Dichlorophenyl and benzimidazole substitutions yielded the highest COX-2 inhibition (IC₅₀ = 3.597 ± 0.14 µg/mL). Electron-withdrawing groups (e.g., Cl) enhance enzyme interaction, while the benzimidazole moiety may stabilize binding through π-π stacking .

Commercial and Research Status

- The target compound is discontinued by Biosynth but remains available from Santa Cruz Biotechnology (1 g = $399) .

Biological Activity

N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties.

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 248.3 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including this compound. The compound has been evaluated against various bacterial and fungal strains.

-

Antibacterial Activity :

- The compound exhibited significant antibacterial activity against several pathogens. For instance, it was tested against both gram-positive and gram-negative bacteria, showing effective minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL for certain derivatives .

- A comparative analysis of related thiazolidinone compounds indicated that modifications in the structure could enhance antibacterial efficacy .

-

Antifungal Activity :

- In a study focusing on antifungal properties, compounds derived from thiazolidinones, including this compound, demonstrated promising results against various phytopathogenic fungi. One notable derivative exhibited an EC50 of 0.85 µg/mL against Alternaria solani .

- The fungicidal activity was assessed using eight strains of fungi, revealing that structural variations significantly impacted the antifungal efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is closely linked to their chemical structure. Key factors influencing their efficacy include:

- Substituents on the Phenyl Ring : The presence of electron-donating groups such as methyl groups enhances activity .

- Heterocyclic Core Modifications : Variations in the thiazolidinone ring can lead to significant changes in biological activity, as demonstrated by various synthesized analogs .

Study 1: Antimicrobial Evaluation

A series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial properties. Among these, this compound showed promising results with MIC values comparable to standard antibiotics .

Study 2: Structural Modifications and Efficacy

Research indicated that specific modifications to the thiazolidinone structure could enhance both antibacterial and antifungal activities. For example, derivatives with halogen substitutions displayed improved potency against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide and its derivatives?

- Methodology : The synthesis involves alkylation reactions of thiazolidine intermediates. For example, reacting substituted thiazolidines (e.g., 3a–c) with chloroacetyl derivatives in dimethylformamide (DMF) under basic conditions (K₂CO₃) yields target compounds . Purification via recrystallization and characterization by melting point analysis, IR, and NMR spectroscopy ensures product integrity. For derivatives, substituents on the phenyl ring or thiazolidinone core can be modified using analogous alkylation or condensation reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 2.19 ppm for CH₃, δ 170–175 ppm for carbonyl groups) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretches at ~3200 cm⁻¹) .

- X-ray Crystallography : Resolves crystal structure and validates tautomeric forms (e.g., enol-keto equilibrium in the thiazolidinone ring) using tools like SHELX .

Q. How is the antifungal activity of this compound evaluated in vitro?

- Methodology : Use mycelial growth inhibition assays against plant pathogens like Alternaria solani and Plasmodiophora brassicae. Prepare serial dilutions in agar plates, incubate with fungal cultures, and calculate EC₅₀ values (e.g., 1–2 µg/mL for compound 4e) . Compare efficacy with commercial fungicides (e.g., carbendazim) and validate statistical significance via ANOVA.

Advanced Research Questions

Q. What structural modifications enhance the antifungal activity of this scaffold?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to improve binding to fungal enzymes. Replace the 4-methylphenyl group with heteroaromatic systems (e.g., pyridine) to modulate solubility .

- Bioisosteric Replacement : Substitute the thiazolidinone oxygen with sulfur or incorporate fused rings (e.g., pyrimidine) to enhance metabolic stability .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Reproducibility : Standardize assay conditions (e.g., pH, temperature) and use reference strains from culture collections (e.g., ATCC).

- Mechanistic Profiling : Perform target-based assays (e.g., enzyme inhibition of chitin synthase) to complement whole-organism studies .

- Meta-Analysis : Compare EC₅₀ values from independent studies and account for variables like solvent choice (DMSO vs. water) .

Q. What computational tools predict binding modes of this compound to fungal targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal β-tubulin or cytochrome P450. Validate with MD simulations (GROMACS) .

- QSAR Modeling : Train models on datasets of thiazolidinone derivatives to identify critical descriptors (e.g., logP, polar surface area) .

Q. How can in vivo toxicity be assessed for lead derivatives?

- Methodology :

- Acute Toxicity Studies : Administer compounds to rodent models (e.g., Wistar rats) and monitor LD₅₀ and organ histopathology.

- Genotoxicity Screening : Conduct Ames tests using Salmonella typhimurium strains to detect mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.